N-(5-bromopyridin-2-yl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
N-(5-bromopyridin-2-yl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a bromopyridine moiety, cyclopropyl groups, and an oxazolo-pyridine core, making it a versatile molecule for various chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from commercially available pyridine derivatives. The key steps include:
Formation of the oxazolo-pyridine core: This can be achieved through the annulation of a pyridine ring to 4-aminoisoxazoles or by isoxazole ring closure in functionalized pyridine derivatives.
Introduction of the bromopyridine moiety: This step involves the bromination of the pyridine ring, which can be carried out using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Cyclopropyl group addition: The cyclopropyl groups are introduced through cyclopropanation reactions, which can be performed using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced using common reagents like potassium permanganate (KMnO4) or sodium borohydride (NaBH4).
Cyclization reactions: The presence of multiple reactive sites allows for cyclization reactions to form new heterocyclic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent.
Oxidation: Oxidizing agents like KMnO4 or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like NaBH4 or lithium aluminum hydride (LiAlH4) are commonly used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxazolo-pyridine analogues .
Scientific Research Applications
N-(5-bromopyridin-2-yl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with molecular targets such as PI3K. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar heterocyclic core and have been studied for their PI3K inhibitory activity.
Isoxazolo[4,5-b]pyridine derivatives: These compounds also have a similar structure and exhibit various biological activities, including antibacterial and anticancer properties.
Uniqueness
N-(5-bromopyridin-2-yl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of bromopyridine, cyclopropyl groups, and oxazolo-pyridine core, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C18H15BrN4O2 |
---|---|
Molecular Weight |
399.2 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-3,6-dicyclopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H15BrN4O2/c19-11-5-6-14(20-8-11)22-17(24)12-7-13(9-1-2-9)21-18-15(12)16(23-25-18)10-3-4-10/h5-10H,1-4H2,(H,20,22,24) |
InChI Key |
VJGRSTTVIFPIOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C(=O)NC4=NC=C(C=C4)Br)C(=NO3)C5CC5 |
Origin of Product |
United States |
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